molecular formula C8H7F3IN B12846579 (4-Iodo-3-(trifluoromethyl)phenyl)methanamine

(4-Iodo-3-(trifluoromethyl)phenyl)methanamine

Cat. No.: B12846579
M. Wt: 301.05 g/mol
InChI Key: PVTHDSHNAIYLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-3-(trifluoromethyl)phenyl)methanamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-3-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 3-(trifluoromethyl)phenyl)methanamine.

    Substitution: The iodo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the iodo group can produce a wide range of functionalized benzene derivatives.

Scientific Research Applications

(4-Iodo-3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Iodo-3-(trifluoromethyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Trifluoromethylphenyl)methanamine: Lacks the iodo group, which may result in different reactivity and binding properties.

    (4-Iodophenyl)methanamine: Lacks the trifluoromethyl group, which can affect its chemical stability and biological activity.

    (4-Bromo-3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a bromo group instead of an iodo group, which can influence its reactivity and interactions with biological targets.

Uniqueness

(4-Iodo-3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the iodo and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[4-iodo-3-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H,4,13H2

InChI Key

PVTHDSHNAIYLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)C(F)(F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.